![molecular formula C27H29N3O6 B2895047 ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-45-3](/img/structure/B2895047.png)
ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrano ring, and an ester group .
Synthesis Analysis
The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the density of a related compound, 4-(2-Aminoethyl)pyridine, is 1.0238 g/mL at 25 °C .Scientific Research Applications
Central Nervous System (CNS) Disorders
Imidazopyridines have been identified as GABA A receptor agonists , which means they can modulate neurotransmitter activity in the CNS . This modulation can potentially be harnessed to treat various CNS disorders, such as anxiety, insomnia, and epilepsy.
Gastrointestinal Treatments
The structural similarity of imidazopyridines to purines has led to their use as proton pump inhibitors . These compounds can reduce stomach acid production, making them useful in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Anti-Cancer Properties
Imidazopyridines have shown the ability to influence cellular pathways necessary for the functioning of cancer cells . They may interfere with cell signaling and proliferation, providing a basis for developing new anti-cancer drugs.
Anti-Inflammatory Applications
Some imidazopyridines have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . They can be used to reduce inflammation and pain in conditions such as arthritis.
Enzyme Inhibition
These compounds have been found to act as aromatase inhibitors , which can be significant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer, by reducing estrogen production.
Antimicrobial Activity
The broad biological activity of imidazopyridines extends to antimicrobial properties. They can be designed to target specific pathogens, offering a new avenue for antibiotic drug development.
Each of these applications leverages the unique chemical structure of the compound to interact with biological systems in different ways. The potential of ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate in these areas is promising and warrants further research to fully understand and exploit its capabilities. The synthesis methods and structure-activity relationships of these compounds are also an active area of research, contributing to the development of new drugs with improved efficacy and safety profiles .
Future Directions
properties
IUPAC Name |
ethyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-5-35-27(32)24-22(18-7-6-11-29-15-18)23-21(36-25(24)28)13-16(2)30(26(23)31)12-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,11,13-15,22H,5,10,12,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQKLPCVYRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CCC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.